molecular formula C22H26N2O5 B6520391 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 887217-31-4

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B6520391
CAS No.: 887217-31-4
M. Wt: 398.5 g/mol
InChI Key: NPRLQQITYACILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(Morpholin-4-yl)ethyl]-2-(4-Methoxyphenyl)Acetamide (CAS: 887217-31-4) is a structurally complex molecule featuring:

  • A 1,3-benzodioxole moiety, known for its electron-rich aromatic system and metabolic stability.
  • A 4-methoxyphenyl acetamide group, which may influence lipophilicity and target-binding affinity.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-26-18-5-2-16(3-6-18)12-22(25)23-14-19(24-8-10-27-11-9-24)17-4-7-20-21(13-17)29-15-28-20/h2-7,13,19H,8-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRLQQITYACILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Morpholine-Containing Acetamide Derivatives

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
  • Structural Differences :
    • The morpholine ring is modified with a 2-oxo group and dimethyl/acetyl substituents , increasing steric bulk.
    • The 4-isopropylphenyl acetamide substituent enhances lipophilicity compared to the target compound’s 4-methoxyphenyl group.
  • Synthetic Route : Acetylation steps using Na₂CO₃ and acetyl chloride, differing from the target compound’s synthesis (unreported in evidence) .
  • Implications : Higher lipophilicity may improve membrane permeability but reduce aqueous solubility.

Benzothiazole-Based Acetamides

N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide ()
  • Structural Differences: Replaces benzodioxole with a benzothiazole ring, introducing electron-withdrawing chlorine.
  • Implications : The benzothiazole moiety may enhance π-π stacking interactions but decrease metabolic stability compared to benzodioxole .

Spiro and Heterocyclic Systems

N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(4-Methoxyphenyl)-3-oxo-1,4,8-Triazaspiro[4.5]dec-1-en-8-yl]Acetamide ()
  • Structural Differences : Incorporates a triazaspiro[4.5]decene ring, adding conformational rigidity.
  • Implications : The spiro system may enhance selectivity for sterically constrained targets but complicate synthesis .

Oxadiazole and Pyrrole Derivatives

2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}-N-[(4-Methoxyphenyl)Methyl]Acetamide ()
  • Structural Differences :
    • Features a 1,2,4-oxadiazole-pyrrole hybrid system, acting as a bioisostere for ester/amide groups.
    • Retains the benzodioxole and 4-methoxyphenyl groups.
  • Implications : The oxadiazole may improve metabolic stability, while the pyrrole enables π-π interactions .

Key Comparative Data Table

Compound Class Key Structural Features Lipophilicity (Predicted) Solubility (Predicted) Potential Applications
Target Compound (CAS 887217-31-4) Benzodioxole, morpholine, 4-methoxyphenyl Moderate Moderate-High CNS modulation, enzyme inhibition
Oxomorpholinyl Acetamide () 2-Oxo-morpholine, 4-isopropylphenyl High Low Lipophilic target binding
Benzothiazole Acetamide () Benzothiazole, 4-methoxyphenyl High Low Enzyme inhibition, antimicrobial
Triazaspiro Acetamide () Spiro triazaspiro, benzodioxole Moderate Moderate Selective enzyme inhibition
Oxadiazole-Pyrrole Acetamide () Oxadiazole, pyrrole, benzodioxole Low-Moderate Moderate-High Metabolic stability enhancement

Discussion of Structural and Functional Implications

  • Benzodioxole vs. Benzothiazole : Benzodioxole’s electron-rich system () may favor interactions with aromatic residues in enzymes, while benzothiazole’s chlorine () could enhance electrophilic reactivity .
  • Morpholine vs.
  • Substituent Effects : The 4-methoxyphenyl group (target compound) balances lipophilicity and polarity, whereas 4-isopropylphenyl () prioritizes hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.